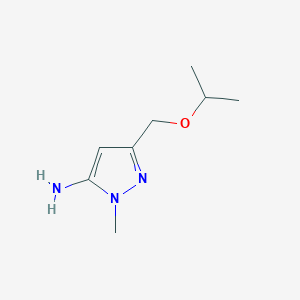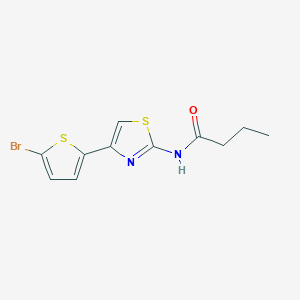![molecular formula C17H16N2O3S B2597313 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 324538-64-9](/img/structure/B2597313.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Physical And Chemical Properties Analysis
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is a yellowish-white powder that is stable at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but not as soluble in water.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide, also known as N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3,4-dimethoxybenzamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano and methoxy groups provide reactive sites that can undergo various chemical reactions, facilitating the creation of diverse organic compounds. This makes it valuable in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, mechanical strength, and electrical conductivity. This has potential applications in developing advanced materials for electronics, coatings, and other industrial uses.
Biological Research
In biological research, this compound is used as a probe to study biochemical pathways and molecular interactions. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of various biological processes. This can lead to a better understanding of disease mechanisms and the development of targeted therapies .
Chemical Biology
Chemical biologists use this compound to explore the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies, helping to elucidate the binding sites and affinities of various biomolecules. This information is crucial for drug design and the development of new therapeutic strategies .
Catalysis
The compound has potential applications in catalysis, where it can be used as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry, where the goal is to develop environmentally friendly and sustainable chemical processes .
Antimicrobial Research
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Its effectiveness against a broad spectrum of microorganisms highlights its potential in this field .
Environmental Science
In environmental science, this compound can be used in the development of sensors and detection systems for monitoring pollutants and hazardous substances. Its chemical reactivity allows it to interact with various environmental contaminants, making it useful in analytical chemistry for detecting and quantifying pollutants.
These applications demonstrate the versatility and potential of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide in various fields of scientific research. Each application leverages the compound’s unique chemical properties to address specific challenges and advance knowledge in different areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Springer Smolecule IOSR Journals
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-7-6-10(8-14(13)22-2)16(20)19-17-12(9-18)11-4-3-5-15(11)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZMHICBCRXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)
![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)



![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)


![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)
![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)


